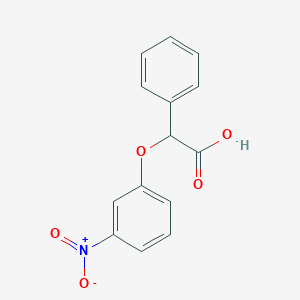

2-(3-Nitrophenoxy)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)13(10-5-2-1-3-6-10)20-12-8-4-7-11(9-12)15(18)19/h1-9,13H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSFJBFOUJBZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 3 Nitrophenoxy 2 Phenylacetic Acid and Analogues

Diverse Strategies for Constructing the Diarylmethane-Carboxylic Acid Framework

The formation of α,α-disubstituted phenylacetic acids involves the introduction of a second substituent onto the α-carbon of a phenylacetic acid precursor. A common strategy involves the generation of an enolate from a phenylacetic acid ester, followed by its reaction with a suitable electrophile. The ester is used to protect the carboxylic acid functionality and enhance the acidity of the α-proton.

Direct enantioselective alkylation of arylacetic acids represents a powerful modern approach. nih.gov This method often utilizes chiral auxiliaries or catalysts to achieve high levels of stereocontrol during the formation of the new carbon-carbon bond. nih.gov Although typically applied for alkyl substituents, the principles can be extended to other electrophiles. For instance, the alkylation of the dianion of phenylacetic acid, formed by treatment with a strong base like lithium diisopropylamide (LDA), can be used to introduce various substituents at the α-position.

Key strategies for α,α-disubstitution include:

Sequential Alkylation: This involves the stepwise introduction of two different groups. Starting with phenylacetic acid, the first substituent is introduced via alkylation of its enolate. A subsequent deprotonation and reaction with a second electrophile yields the α,α-disubstituted product.

From α-Hydroxy Acids: Using mandelic acid (2-hydroxy-2-phenylacetic acid) as a starting material, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a desired nucleophile can then form the α,α-disubstituted framework.

Palladium-Catalyzed Cross-Coupling: Modern methods include the palladium-catalyzed cross-coupling of α-halo acetic acid derivatives with arylboronic acids or other organometallic reagents to furnish arylacetic acid derivatives. rsc.org

Alkylation reactions are fundamental to the synthesis of substituted arylacetic acids. The direct alkylation of phenylacetic acid enolates with various electrophiles is a well-established method. acs.org To achieve high yields and selectivities, reaction conditions such as the choice of base, solvent, and temperature must be carefully optimized. Chiral lithium amides have been employed as traceless auxiliaries in the direct and highly enantioselective alkylation of arylacetic acids, demonstrating the sophistication of modern synthetic techniques. nih.gov

The following table summarizes results from a study on the direct enantioselective alkylation of phenylacetic acid, illustrating the effectiveness of this methodology with various electrophiles. nih.gov

| Entry | Electrophile | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Allyl Bromide | 0.17 | 89 | 92 |

| 2 | Ethyl Iodide | 0.17 | 81 | 96 |

| 3 | Benzyl (B1604629) Bromide | 2 | 87 | 92 |

| 4 | Isobutyl Iodide | 5 | 88 | 98 |

| 5 | Isopropyl Iodide | 24 | 82 | 97 |

Condensation reactions, while more commonly associated with the synthesis of α,β-unsaturated carboxylic acids, can also be adapted. For example, the condensation of a benzaldehyde (B42025) derivative with a malonic acid derivative, followed by subsequent chemical transformations, can lead to the desired phenylacetic acid framework.

Targeted Introduction of the 3-Nitrophenoxy Moiety

The introduction of the 3-nitrophenoxy group can be accomplished via two main retrosynthetic pathways: either by attaching the complete moiety to the α-carbon of a phenylacetic acid derivative or by first installing a phenoxy group and subsequently performing a nitration reaction.

The formation of the aryl ether linkage is a key step in the synthesis of 2-(3-nitrophenoxy)-2-phenylacetic acid. A highly effective and direct method is the Williamson ether synthesis. This involves the reaction of a metal phenoxide with a suitable substrate bearing a good leaving group. In the context of the target molecule, this would translate to the reaction of 3-nitrophenoxide with an α-halo-phenylacetic acid ester, such as methyl 2-bromo-2-phenylacetate.

A representative synthesis for an analogous compound, [p-(p-nitrophenoxy)phenyl]acetic acid, involves heating p-hydroxyphenylacetic acid with 4-nitrochlorobenzene and potassium carbonate in N,N-dimethylacetamide. prepchem.com This approach, an example of nucleophilic aromatic substitution, could be adapted for the synthesis of the target molecule.

Modern protocols for aryl ether formation often employ metal catalysis, which can proceed under milder conditions. Palladium-catalyzed reactions, for instance, have been developed for the enantio- and regioselective formation of allylic aryl ethers and can be applied to a variety of substrates. nih.gov

An alternative strategy involves the nitration of a 2-phenoxy-2-phenylacetic acid precursor. However, achieving the desired 3-nitro (meta) substitution on the phenoxy ring presents a significant regioselectivity challenge. The phenoxy group is a strongly activating, ortho-, para-directing group due to the resonance delocalization of the lone pairs on the oxygen atom. Therefore, direct electrophilic nitration of the phenoxy ring would overwhelmingly favor substitution at the ortho and para positions.

To achieve controlled nitration, various reagents and conditions can be employed. While the classic "mixed acid" (a mixture of concentrated nitric and sulfuric acids) is widely used, it can be harsh and lead to side products. wikipedia.org Milder and more selective nitrating systems have been developed to address these issues. For example, the combination of bismuth subnitrate and thionyl chloride has been shown to be an efficient system for the nitration of a wide range of aromatic compounds, including phenols, under mild conditions. nih.gov Another method to enhance para-selectivity involves carrying out the nitration in the presence of anhydrous calcium sulfate. google.com

The following table presents various nitrating agents and their general characteristics.

| Nitrating Agent/System | Typical Conditions | Characteristics & Selectivity |

| HNO₃ / H₂SO₄ | 0-100 °C | Strong, versatile, but can be unselective and harsh. rushim.ru |

| Bismuth Subnitrate / Thionyl Chloride | Dichloromethane | Mild and selective method for phenols and other aromatics. nih.gov |

| Metal Nitrates (e.g., Cu(NO₃)₂) / Clay | Acetic anhydride | Solid-supported reagents, can offer improved selectivity. nih.gov |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent | A pre-formed nitronium ion salt, highly reactive. wikipedia.org |

Given the directing effects, synthesizing the 3-nitro isomer via direct nitration of the phenoxy precursor is not a viable regioselective strategy. The more logical approach is the phenoxylation protocol described in section 2.2.1, using 3-nitrophenol (B1666305) as a starting material.

The mechanism of electrophilic aromatic nitration is a cornerstone of organic chemistry and has been debated and studied extensively. acs.org The widely accepted Ingold-Hughes mechanism involves three key steps. nih.gov

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from concentrated nitric acid and a stronger acid catalyst, usually concentrated sulfuric acid. youtube.comunacademy.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. youtube.commasterorganicchemistry.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. masterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction. nih.gov The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (often referred to as a σ-complex). acs.orgnih.gov

Deprotonation and Restoration of Aromaticity: In the final, fast step, a weak base in the reaction mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group. youtube.commasterorganicchemistry.com This restores the stable aromatic π-system and yields the final nitroaromatic product. nih.gov

Alternative mechanistic pathways, such as those involving a single-electron transfer (SET), have also been proposed, particularly for highly activated aromatic substrates. acs.orgnih.gov

Controlled Nitration Reactions of Aromatic Systems

Influence of Reaction Conditions on Substituent Directing Effects

The synthesis of diaryl ethers, such as the core structure of this compound, is profoundly influenced by the electronic properties of substituents on the aromatic rings. These substituents dictate the regiochemical outcome of etherification reactions, a principle known as the substituent directing effect. unizin.orglibretexts.org The nitro group (-NO₂) is a potent electron-withdrawing group and typically directs incoming electrophiles to the meta position during electrophilic aromatic substitution. Conversely, in nucleophilic aromatic substitution (SNAr), a nitro group activates the ring, directing the incoming nucleophile to the ortho and para positions.

The synthesis of a meta-substituted diaryl ether like this compound presents a strategic challenge. A direct SNAr reaction between a 3-nitrophenoxide and a 2-halo-2-phenylacetic acid derivative is generally not feasible due to the meta-positioning of the nitro group. Therefore, the synthetic strategy often involves forming the ether linkage first, followed by a carefully controlled nitration step.

In such a scenario, the pre-existing phenoxy-2-phenylacetic acid moiety on the benzene (B151609) ring acts as the directing group. The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate lone-pair electrons to the ring through resonance. pressbooks.pub This would typically lead to nitration at the positions ortho and para to the ether linkage. Achieving the desired meta-nitration requires specific reaction conditions to override the natural directing effects.

Key reaction conditions that influence these directing effects include:

Temperature: Lower temperatures can sometimes enhance selectivity, favoring the kinetically controlled product over the thermodynamically favored one.

Solvent: The polarity of the solvent can influence the stability of charged intermediates (Meisenheimer complexes in SNAr) and affect reaction pathways and regioselectivity.

Nitrating Agent and Acid Catalyst: The choice of nitrating agent (e.g., nitric acid, nitronium tetrafluoroborate) and the strength of the acid catalyst (e.g., sulfuric acid, triflic acid) can alter the reactivity and selectivity. Forcing conditions with strong acids and higher temperatures can sometimes lead to unusual substitution patterns or the formation of multiple isomers.

A plausible strategy to obtain the meta-nitro derivative involves steric hindrance or the use of blocking groups to prevent substitution at the more reactive ortho and para positions, although this complicates the synthesis. An alternative is to start with precursors where the desired substitution pattern is already established.

The following table illustrates how substituent electronic effects generally direct the position of an incoming electrophile (E⁺) in electrophilic aromatic substitution.

| Substituent (Y) | Electronic Effect | Activating/Deactivating | Directing Effect |

| -O-Alkyl (Ether) | Electron Donating (Resonance) | Activating | Ortho, Para |

| -Alkyl | Electron Donating (Inductive) | Activating | Ortho, Para |

| -NO₂ | Electron Withdrawing | Deactivating | Meta |

| -COOH | Electron Withdrawing | Deactivating | Meta |

| -Halogen | Electron Withdrawing (Inductive) | Deactivating | Ortho, Para |

Strategic Functional Group Interconversions Leading to the Carboxylic Acid

The final step in many synthetic routes to this compound involves the conversion of a precursor functional group into the target carboxylic acid moiety. This approach is strategically advantageous as precursor groups like nitriles and esters are often more stable or easier to introduce during the construction of the molecular backbone.

Hydrolysis of Nitrile Precursors (e.g., 2-(3-nitrophenoxy)-2-phenylacetonitrile):

Nitriles can be hydrolyzed under either acidic or basic conditions. organicchemistrytutor.comchemistrysteps.com

Acid-Catalyzed Hydrolysis : The nitrile is typically heated under reflux with an aqueous mineral acid, such as hydrochloric or sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. jove.com

Base-Catalyzed Hydrolysis : This involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The reaction initially forms the salt of the carboxylic acid (a carboxylate). chemistrysteps.com A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the final carboxylic acid. libretexts.org Harsher conditions, such as higher temperatures and prolonged reaction times, are often needed for basic hydrolysis compared to acidic hydrolysis. organicchemistrytutor.com

Hydrolysis of Ester Precursors (e.g., Methyl 2-(3-nitrophenoxy)-2-phenylacetate):

Esters are readily hydrolyzed to carboxylic acids. This reaction, which is the reverse of Fischer esterification, can also be catalyzed by acid or base. orgoreview.comjove.com

Acid-Catalyzed Hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst. lumenlearning.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. jove.com This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products. orgoreview.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base like NaOH or KOH. masterorganicchemistry.com The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol. masterorganicchemistry.com An acidic workup is necessary to obtain the free carboxylic acid from the carboxylate salt. masterorganicchemistry.commnstate.edu

The table below summarizes typical conditions for these hydrolytic methods.

| Precursor | Method | Reagents | Intermediate | Final Product (after workup) | Key Features |

| Nitrile | Acid Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid | Generally proceeds to completion. organicchemistrytutor.com |

| Nitrile | Base Hydrolysis | 1. OH⁻ (e.g., NaOH), Heat 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid | Requires final acidification step. libretexts.org |

| Ester | Acid Hydrolysis | H₂O (excess), H⁺, Heat | Tetrahedral Intermediate | Carboxylic Acid | Reversible reaction. orgoreview.com |

| Ester | Base Hydrolysis | 1. OH⁻ (e.g., NaOH), Heat 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid | Irreversible; known as saponification. masterorganicchemistry.com |

Beyond hydrolysis, oxidative and carbonylation reactions offer alternative strategies for introducing the carboxylic acid function.

Oxidative Routes: An oxidative approach could involve the synthesis of a precursor alcohol, 2-(3-nitrophenoxy)-2-phenylethanol, followed by its oxidation. Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.org

Another potential pathway involves the oxidative decarboxylation of mandelic acid derivatives. psu.edu For instance, studies on the oxidation of substituted mandelic acids using catalysts like cobalt(II) chloride with molecular oxygen have shown that the products can be either benzaldehyde or benzoic acid derivatives, depending on the substituents on the aromatic ring. psu.edursc.orgresearchgate.net While this specific reaction involves cleavage of a C-C bond, related oxidative transformations of α-hydroxy acids without decarboxylation could be envisioned under different catalytic systems. For example, bismuth(0)/O₂ systems have also been used to oxidize mandelic acid derivatives. researchgate.net

Carbonylation Routes: Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO). wikipedia.org This method can be a powerful tool for synthesizing carboxylic acids. A potential route to this compound could involve the palladium-catalyzed carbonylation of a precursor like 1-(bromomethyl)-3-nitrobenzene in the presence of a phenoxide and subsequently forming the phenylacetic acid moiety.

More directly, a precursor such as a benzyl halide containing the complete diaryl ether framework could be carbonylated. The reaction of aryl or benzyl halides with carbon monoxide in the presence of water and a transition metal catalyst (typically palladium-based) can yield carboxylic acids directly. rsc.orggoogle.com This process, known as hydrocarboxylation, is an efficient way to form the C-COOH bond. wikipedia.org

| Method | Precursor Example | Typical Reagents | Description |

| Oxidation | 2-(3-nitrophenoxy)-2-phenylethanol | KMnO₄ or CrO₃/H₂SO₄ | Oxidation of a primary alcohol to a carboxylic acid. libretexts.org |

| Carbonylation | 1-(halomethyl)-3-nitrophenoxybenzene | CO, H₂O, Pd catalyst, Base | Introduction of a carboxylic acid group via reaction with carbon monoxide. rsc.orggoogle.com |

Optimization and Scale-up Considerations in Synthetic Pathways

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of economic and environmental factors. Key areas of focus include the efficiency of catalytic systems and the incorporation of green chemistry principles.

The formation of the diaryl ether bond is often the most challenging step in the synthesis of this compound. Classical methods like the Ullmann condensation often require harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper. Modern catalytic systems offer milder conditions, broader substrate scope, and higher efficiency.

Palladium-Catalyzed Buchwald-Hartwig Amination: While known for C-N bond formation, this reaction has been adapted for C-O bond formation. Palladium catalysts with specialized phosphine (B1218219) ligands can couple aryl halides or triflates with phenols under relatively mild conditions.

Copper-Catalyzed Ullmann-Type Reactions: Modern protocols use catalytic amounts of copper salts (e.g., CuI) with ligands such as N,N-dimethylglycine or phenanthroline. These ligands accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90-110 °C).

Iron-Catalyzed Etherification: Iron catalysts, such as iron(III) triflate, are emerging as cheap, environmentally benign alternatives for etherification reactions. acs.orgnih.gov These systems can promote the dehydrative coupling of alcohols or the reaction of alcohols with other electrophiles. acs.org

The choice of catalyst can significantly impact yield, purity, and cost. The table below compares features of different catalytic systems for diaryl ether synthesis.

| Catalyst System | Metal | Typical Ligands | Advantages | Disadvantages |

| Classic Ullmann | Copper | None | Inexpensive metal | Harsh conditions, high catalyst loading |

| Modern Ullmann | Copper | N,N-dimethylglycine, Phenanthroline | Milder conditions, catalytic Cu | Ligand cost, potential metal contamination |

| Buchwald-Hartwig | Palladium | Bulky phosphines (e.g., XPhos) | High yields, broad scope, mild conditions | Expensive metal and ligands |

| Iron-Catalyzed | Iron | None / Simple additives | Low cost, environmentally benign acs.orgnih.gov | Often requires specific substrates, may have lower generality |

Incorporating green chemistry principles is crucial for developing sustainable and economically viable large-scale syntheses. researchgate.net This involves a holistic approach to minimize environmental impact throughout the synthetic process.

Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents (e.g., DMF, DMSO) with greener alternatives like water, ethanol (B145695), or supercritical fluids. Recent research has explored the use of solvents like cyclopentyl methyl ether (CPME) as a greener alternative. mdpi.com

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure. Microwave-assisted and ultrasonic-assisted syntheses can often reduce reaction times and energy input. researchgate.net

Use of Catalysis: As discussed previously, using catalytic reagents in small amounts is preferable to stoichiometric reagents. This reduces waste and often increases selectivity. researchgate.net The development of recyclable heterogeneous catalysts is a key area of green chemistry. mdpi.com

Designing for Degradation: Designing the final product so that it can break down into innocuous products at the end of its lifecycle. While this is more related to the product's application, considering the biodegradability of by-products is also important.

By optimizing catalytic systems and integrating green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 3 Nitrophenoxy 2 Phenylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 2-(3-Nitrophenoxy)-2-phenylacetic acid. This method provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environments and Coupling Patterns

A ¹H NMR spectrum would be acquired to identify all unique proton environments within the molecule. The spectrum would be analyzed for chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This analysis would help to determine the arrangement of protons on the phenyl and nitrophenoxy rings, as well as the proton on the chiral center.

¹³C NMR for Carbon Skeleton Analysis and Chemical Shifts

To map the carbon framework of the molecule, a ¹³C NMR spectrum would be necessary. This would reveal the number of distinct carbon environments and their chemical shifts. The data would be used to assign signals to the carboxylic acid carbon, the carbons of the two aromatic rings, and the methine carbon.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy would be utilized to identify the functional groups present in the molecule by analyzing their characteristic vibrational modes. The resulting spectrum would be inspected for key absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether linkage and carboxylic acid, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the molecule and to characterize its chromophores. The spectrum would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings. The presence of the nitro group, a strong chromophore, would likely result in distinct absorption maxima.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

To confirm the elemental composition and determine the precise molecular formula of the compound, high-resolution mass spectrometry (HRMS) would be performed. This technique measures the mass-to-charge ratio with very high accuracy, allowing for the unambiguous determination of the molecular formula from the exact mass.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ceitec.cz This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the molecule in the solid state. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. ceitec.cz

While specific crystallographic data for this compound is not prominently available in surveyed literature, the analysis of structurally analogous compounds, such as polymorphs of nitrophenylacetic acid, provides a clear framework for the expected results. For instance, the analysis of a monoclinic polymorph of 2-(4-nitrophenyl)acetic acid reveals detailed structural parameters. researchgate.net An SCXRD study of this compound would similarly yield critical data regarding its molecular geometry, including the dihedral angles between the phenyl and nitrophenoxy rings, and the conformation of the carboxylic acid group. Such an analysis would also elucidate the intermolecular interactions, like hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

The data obtained from an SCXRD experiment is typically presented in a standardized format, as illustrated by the example data for a related compound in the table below.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇NO₄ |

| Formula weight | 181.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5361 (10) |

| b (Å) | 5.1093 (5) |

| c (Å) | 14.8217 (14) |

| β (°) | 108.014 (8) |

| Volume (ų) | 758.33 (12) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.586 |

| Final R indices [I > 2σ(I)] | R₁ = 0.057, wR₂ = 0.134 |

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography is a premier technique for the quantitative analysis and purification of non-volatile and thermally sensitive compounds. For an acidic aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.

Method development would focus on optimizing the separation of the target compound from any starting materials, byproducts, or degradation products. A typical RP-HPLC system would utilize a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. The mobile phase composition is a critical parameter to adjust for achieving optimal resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. The acidic nature of the analyte necessitates the addition of an acid, such as phosphoric acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring sharp, symmetrical peaks. sielc.comsigmaaldrich.com Detection is commonly performed using a UV detector, set to a wavelength where the nitrophenyl chromophore exhibits strong absorbance. sigmaaldrich.com

| Parameter | Specification |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles sigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient, e.g., 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 35 °C sigmaaldrich.com |

| Detector | UV at 215 nm and/or wavelength of maximum absorbance for the nitroaromatic system |

| Injection Volume | 5 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and reproducibility. To overcome this, a derivatization step is typically required. mdpi.com The carboxylic acid group is converted into a more volatile ester or silyl (B83357) ester. For example, silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. mdpi.com The resulting derivative can then be readily analyzed on a standard nonpolar or medium-polarity capillary column coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. mdpi.comd-nb.info

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitative analysis. sigmaaldrich.com It is extensively used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.org For this compound, a standard silica gel plate (silica gel 60 F₂₅₄) would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). rsc.org The polarity of the eluent is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for optimal separation. Visualization of the separated spots can be achieved under UV light (254 nm) due to the UV-active nature of the aromatic rings.

In Depth Computational Chemistry Investigations of 2 3 Nitrophenoxy 2 Phenylacetic Acid

Quantum Chemical Calculation Frameworks

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating molecular properties with a favorable balance of accuracy and computational cost. These first-principles methods are employed to solve the electronic structure of the molecule, which in turn allows for the prediction of a wide range of chemical and physical properties. For 2-(3-Nitrophenoxy)-2-phenylacetic acid, such calculations are foundational to understanding its intrinsic molecular behavior.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, this involves not just optimizing a single structure but performing a conformational analysis to identify all significant low-energy isomers (conformers).

The primary sources of conformational variability in this molecule are the rotations around the C-O ether linkage and the C-C bond of the phenylacetic acid moiety. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to explore the potential energy surface associated with these rotations. orientjchem.orgnih.gov The calculations would identify the global minimum energy conformation, which represents the most probable structure of the molecule in the gas phase, as well as other low-lying energy conformers. The optimized geometry provides key structural parameters.

Interactive Table: Predicted Structural Parameters of this compound (Global Minimum Conformation)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (carbonyl) | 1.35 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Angle | O=C-O (carboxyl) | 124.5° |

| Bond Angle | C-O-C (ether) | 118.2° |

| Dihedral Angle | C-C-O-C (ether linkage) | 75.3° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would reveal that the HOMO is primarily localized on the phenoxy ring system, which is electron-rich. In contrast, the LUMO is expected to be concentrated on the nitrophenyl ring, as the nitro group is a strong electron-withdrawing group. This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Interactive Table: Predicted Frontier Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.55 eV |

| HOMO-LUMO Gap (Egap) | 4.30 eV |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov Each frequency corresponds to a specific normal mode of vibration, such as the stretching of the O-H bond in the carboxylic acid, the symmetric and asymmetric stretches of the NO2 group, or the C=O stretch. esisresearch.org These predicted frequencies, when appropriately scaled to account for systematic errors, can be used to assign the peaks observed in experimental spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths.

Interactive Table: Predicted Key Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm-1) | Functional Group |

| O-H Stretch | 3550 (broad) | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3100-3000 | Phenyl Rings |

| C=O Stretch | 1735 | Carboxylic Acid |

| NO2 Asymmetric Stretch | 1540 | Nitro Group |

| C-C Stretch (Aromatic) | 1600-1450 | Phenyl Rings |

| NO2 Symmetric Stretch | 1355 | Nitro Group |

| C-O Stretch (Ether) | 1250 | Ether Linkage |

| C-O Stretch (Carboxyl) | 1290 | Carboxylic Acid |

Interactive Table: Predicted Partial Atomic Charges (NBO)

| Atom | Predicted Charge (e) |

| O (Carbonyl, C=O) | -0.65 |

| O (Hydroxyl, O-H) | -0.72 |

| H (Hydroxyl, O-H) | +0.48 |

| N (Nitro, NO2) | +0.55 |

| O (Nitro, NO2) | -0.45 |

Molecular Dynamics Simulations for Dynamic Conformational Landscape Exploration

While quantum chemical calculations provide a detailed picture of a static molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. uantwerpen.be MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would reveal how the molecule explores its conformational landscape. It would show the transitions between different low-energy conformers, the flexibility of the molecular backbone, and the specific interactions (e.g., hydrogen bonds) formed between the solute and solvent molecules. This provides a more realistic understanding of the molecule's behavior in solution compared to the gas-phase, static picture from DFT.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, one could study various potential reactions, such as its deprotonation in a basic solution or its esterification with an alcohol.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies could, for example, determine the pKa of the carboxylic acid or investigate the feasibility of intramolecular cyclization reactions under specific conditions, providing fundamental mechanistic insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Barrier Determination

Information regarding the transition state geometries, vibrational frequencies, and the activation energy barriers for reactions involving this compound is currently absent from the scientific record. Characterization of transition states is fundamental to understanding the kinetic feasibility of a chemical process. Theoretical chemists typically locate these first-order saddle points on the potential energy surface to calculate the energy barrier that reactants must overcome to form products. Without dedicated computational studies, any discussion on this topic would be purely speculative.

Elucidation of Reaction Intermediates and Energy Profiles

Similarly, there is no published data on the reaction intermediates that may form during chemical transformations of this compound. The identification and energetic characterization of intermediates are key to mapping out a complete reaction energy profile. This profile provides a comprehensive view of the energetic landscape of a reaction, detailing the relative energies of reactants, transition states, intermediates, and products. The absence of such studies means that the mechanistic pathways for this compound remain theoretically uncharted.

Future computational research would be necessary to provide the data required for a thorough analysis as outlined. Such work would contribute valuable knowledge to the broader understanding of phenoxyacetic acid derivatives and their chemical behavior.

Chemical Reactivity and Transformation Pathways of 2 3 Nitrophenoxy 2 Phenylacetic Acid

Reactions Modifying the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which can then participate in intramolecular cyclization reactions. Furthermore, the aromatic nitro group can influence the molecule's susceptibility to photochemical transformations.

Selective Reduction Strategies for Nitro Groups

The selective reduction of the nitro group in 2-(3-nitrophenoxy)-2-phenylacetic acid to an amino group is a pivotal transformation, as the resulting amine is a key intermediate for the synthesis of various heterocyclic compounds. A primary challenge in this reduction is the preservation of the carboxylic acid functionality.

Several methods can be employed for the chemoselective reduction of an aromatic nitro group in the presence of a carboxylic acid. Catalytic hydrogenation is a common and effective method. wikipedia.org Reagents such as hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are frequently utilized. These reactions are typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Another effective strategy involves the use of metal hydrides or metals in acidic media. For instance, tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a classic method for reducing aromatic nitro compounds without affecting other reducible groups like carboxylic acids. Similarly, iron (Fe) or zinc (Zn) powder in acidic solutions, such as acetic acid or hydrochloric acid, can achieve this selective reduction. wikipedia.org

The choice of reducing agent and reaction conditions is crucial to prevent side reactions and ensure a high yield of the desired 2-(3-aminophenoxy)-2-phenylacetic acid. The resulting aminophenoxyacetic acid derivative is a valuable precursor for further synthetic elaborations.

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|

| H₂/Pd-C | Ethanol, Room Temperature | High |

| SnCl₂·2H₂O | Ethanol, Reflux | Good |

| Fe/HCl | Acetic Acid, Heat | Good |

| Na₂S₂O₄ | Water/Methanol, Reflux | Moderate to Good |

Intramolecular Cyclization Pathways Leading to Heterocyclic Compounds

The product of the nitro group reduction, 2-(3-aminophenoxy)-2-phenylacetic acid, contains both an amino group and a carboxylic acid. This arrangement is conducive to intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.

Upon activation of the carboxylic acid moiety, for example, by conversion to an acid chloride or through the use of coupling agents, an intramolecular amide bond can be formed with the amino group. This reaction would lead to the formation of a seven-membered heterocyclic ring, a dibenzo[b,f] elsevierpure.comrsc.orgoxazepin-11(10H)-one derivative. The specific conditions for this cyclization, such as the choice of solvent and dehydrating agent, would influence the efficiency of the ring-closure.

Alternatively, under different reaction conditions, other cyclization pathways might be accessible. For instance, partial reduction of the nitro group to a hydroxylamine (B1172632) or nitroso group could potentially lead to different heterocyclic scaffolds through condensation with the carboxylic acid. The synthesis of various heterocyclic compounds from precursors containing both nitro and carboxylic acid functionalities is a well-established strategy in medicinal and materials chemistry. wikipedia.org

Photochemical Transformations and Their Mechanisms

Aromatic nitro compounds are known to undergo a variety of photochemical reactions. The presence of the nitro group can render this compound susceptible to photochemical transformations upon irradiation with ultraviolet light.

One potential photochemical pathway is the intramolecular hydrogen abstraction by the excited nitro group. However, a more likely and well-documented photochemical reaction for related nitrophenylacetate ions is photodecarboxylation. While the direct photolysis of the undissociated acid is generally less efficient, the corresponding carboxylate anion can undergo decarboxylation upon UV irradiation to form a nitrobenzyl-type carbanion and carbon dioxide. The stability of the resulting carbanion influences the quantum yield of the reaction.

For this compound, photodecarboxylation would lead to the formation of a 3-nitrophenoxyphenylmethyl anion. The subsequent fate of this anion would depend on the reaction conditions, but it could potentially be protonated by the solvent to yield 1-nitro-3-(phenylmethoxy)benzene. The mechanism of such photodecarboxylation reactions is thought to proceed through an excited state of the nitroaromatic compound.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive site in this compound, allowing for derivatization through esterification and amidation, as well as removal through decarboxylation.

Derivatization via Esterification and Amidation

The carboxylic acid functionality of this compound can be readily converted into a wide range of ester and amide derivatives. These derivatizations are often employed to modify the molecule's physical and biological properties or to prepare it for subsequent reactions.

Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. The reaction is typically performed with an excess of the alcohol, which also serves as the solvent, and heated to drive the equilibrium towards the ester product. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.

Amidation follows similar principles. The carboxylic acid can be reacted directly with an amine at high temperatures, though this method is often harsh. A more common and milder approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents like DCC, EDC, or newer reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions.

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ | Reflux in excess alcohol |

| Esterification | Alkyl halide, Base (e.g., K₂CO₃) | DMF, Room Temperature to 80 °C |

| Esterification | Alcohol, DCC/DMAP | CH₂Cl₂, Room Temperature |

| Amidation | SOCl₂, then Amine | CH₂Cl₂, 0 °C to Room Temperature |

| Amidation | Amine, EDC/HOBt | DMF or CH₂Cl₂, Room Temperature |

Decarboxylative Processes and Their Applications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation for this compound. Phenylacetic acids can undergo decarboxylation, although typically under forcing conditions such as high temperatures. elsevierpure.com

The presence of the electron-withdrawing nitro group on the phenoxy ring can influence the ease of decarboxylation. For related nitrophenylacetic acids, decarboxylation can be facilitated, particularly if a stable carbanion intermediate can be formed. stackexchange.com The decarboxylation of this compound would yield 1-nitro-3-(phenylmethoxy)benzene.

Chemical Modifications of the Phenoxy Ether Linkage

The ether linkage in this compound is a diaryl ether derivative, specifically connecting a nitrophenoxy group to a benzylic carbon. Diaryl ethers are generally characterized by high thermal and chemical stability due to the strong sp² C-O bond. However, the specific structure of this molecule, featuring a C(sp²)-O-C(sp³) linkage, presents unique possibilities for chemical modification, primarily through cleavage reactions.

Acid-catalyzed cleavage is the most common method for breaking ether bonds. Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are typically employed. libretexts.orgmasterorganicchemistry.com In the case of this compound, the reaction mechanism would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Given the structure, two potential cleavage pathways exist: attack at the nitrophenyl carbon or attack at the benzylic carbon of the phenylacetic acid moiety. Nucleophilic attack on an sp²-hybridized aromatic carbon is generally disfavored. youtube.com Conversely, the benzylic carbon is susceptible to nucleophilic substitution, particularly through an SN1-type mechanism, due to the ability of the adjacent phenyl ring to stabilize the resulting carbocation intermediate. Therefore, the expected products of acidic cleavage would be 3-nitrophenol (B1666305) and 2-bromo-2-phenylacetic acid (or the corresponding iodo-derivative). Diaryl ethers, in contrast, are typically resistant to acid cleavage under these conditions. libretexts.org

Table 1: Predicted Products of Acidic Cleavage of the Phenoxy Ether Linkage

| Reagent | Reaction Type | Predicted Products |

|---|---|---|

| Excess HBr, heat | Acidic Cleavage (SN1-like) | 3-Nitrophenol, 2-Bromo-2-phenylacetic acid |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenyl Rings

The presence of two distinct phenyl rings with different electronic properties makes the regioselectivity of aromatic substitution reactions a key aspect of the molecule's reactivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring. rushim.ru The feasibility and position of this attack are governed by the activating and directing effects of the substituents already present on the ring.

Reactivity of the Phenylacetic Acid Ring: This ring is substituted with an oxygen atom (part of the ether) and the acetic acid group at the benzylic position. The ether oxygen is a strong activating group and directs incoming electrophiles to the ortho and para positions through resonance stabilization. The -CH(OAr)COOH group as a whole is generally considered to be weakly deactivating and an ortho, para-director. Therefore, this ring is activated towards electrophilic attack.

Reactivity of the 3-Nitrophenoxy Ring: This ring is substituted with a strongly deactivating nitro group (-NO₂) and the ether oxygen. The nitro group is a powerful electron-withdrawing group and a strong deactivating group, directing incoming electrophiles to the meta position. learncbse.in The ether oxygen, while activating, is competing with the powerful deactivating effect of the nitro group. Consequently, this ring is strongly deactivated towards electrophilic attack.

Given this disparity in electron density, electrophilic substitution reactions are expected to occur exclusively on the phenyl ring of the phenylacetic acid moiety. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield ortho- and para-nitro substituted derivatives on the phenylacetic acid ring. google.comgoogle.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) | Ring |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitrophenoxy)-2-(4-nitrophenyl)acetic acid | Phenylacetic |

| Bromination | Br₂ / FeBr₃ | 2-(3-Nitrophenoxy)-2-(4-bromophenyl)acetic acid | Phenylacetic |

This table illustrates the expected regiochemical outcome based on substituent effects; specific experimental verification for this compound is pending in the literature.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. libretexts.orgyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. nih.gov

In this compound, the 3-nitrophenoxy ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the nitro group. A nucleophile would preferentially attack the positions ortho and para to the nitro group (positions 2, 4, and 6 of the nitrophenoxy ring). libretexts.org

Table 3: Potential Sites for Nucleophilic Aromatic Substitution on the 3-Nitrophenoxy Ring

| Position on Nitrophenoxy Ring | Activating Substituent | Leaving Group | Plausibility of SNAr |

|---|---|---|---|

| 2 (ortho to -NO₂) | -NO₂ | H | Possible via VNS with specific nucleophiles |

| 4 (para to -NO₂) | -NO₂ | H | Possible via VNS with specific nucleophiles |

This table outlines the theoretical possibilities for nucleophilic attack based on the electronic activation by the nitro group.

Design, Synthesis, and Academic Exploration of Derivatives and Analogues

Rational Design of Structural Analogues

The rational design of structural analogues of 2-(3-nitrophenoxy)-2-phenylacetic acid involves systematic modifications of its core components: the two aromatic rings, the phenoxy bridge, and the carboxylic acid moiety. These modifications are guided by established principles of medicinal chemistry and material science to achieve desired properties.

Phenoxy Ring Modification: The nitro group at the 3-position of the phenoxy ring is a strong electron-withdrawing group, significantly influencing the electronic properties of the molecule. Analogues can be designed by replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂R) or electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂). The position of these substituents can also be varied (ortho, meta, para) to study isomeric effects.

Phenyl Ring Modification: The phenyl ring of the phenylacetic acid moiety can also be substituted. Introducing electron-donating or electron-withdrawing groups at various positions on this ring can modulate the acidity of the carboxylic acid and the reactivity of the benzylic position.

A systematic approach to these variations allows for the creation of a library of compounds with a wide spectrum of electronic and steric properties.

Table 1: Examples of Designed Analogues with Varied Aromatic Substituents

| Compound ID | Substituent on Phenoxy Ring | Substituent on Phenyl Ring | Expected Electronic Effect |

|---|---|---|---|

| Parent | 3-NO₂ | H | Strongly Electron-Withdrawing |

| A-1 | 3-CN | H | Strongly Electron-Withdrawing |

| A-2 | 3-OCH₃ | H | Strongly Electron-Donating |

| B-1 | 3-NO₂ | 4-Cl | Electron-Withdrawing |

| B-2 | 3-NO₂ | 4-CH₃ | Electron-Donating |

Modifications to the ether linkage and the carboxylic acid group offer another avenue for creating structural analogues with tailored properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and can be deprotonated to form a carboxylate anion. In the context of designing bioactive molecules, the carboxylic acid is often replaced with bioisosteres such as tetrazoles, sulfonamides, or acylsulfonamides to improve metabolic stability or modify binding interactions. For applications in synthesis, the carboxylic acid can be converted to esters, amides, or other derivatives to serve as versatile chemical handles.

Investigation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of these analogues and their resulting chemical reactivity and physical properties is a cornerstone of their academic exploration.

The diaryl ether linkage in this compound and its analogues imparts a degree of conformational flexibility. The molecule can adopt various conformations due to rotation around the C-O-C bonds of the ether bridge and the C-C bond connecting the phenyl ring to the carboxylic acid.

The preferred conformation is influenced by the steric and electronic nature of the substituents on the aromatic rings. For instance, bulky substituents in the ortho positions can restrict rotation and favor a more twisted conformation. The conformation of the molecule is crucial in the context of molecular recognition, as it dictates how the molecule presents its functional groups for interaction with other chemical species, such as enzyme active sites or crystal lattices. Studies on related nitrophenylacetic acid derivatives have shown that the dihedral angle between the aromatic ring and the carboxylic acid group can vary, influencing intermolecular interactions in the solid state. researchgate.net

The electronic effects of substituents play a pivotal role in determining the chemical behavior of the derivatives, particularly the acidity of the carboxylic acid and the reactivity of the aromatic rings.

Acidity: Electron-withdrawing groups on either aromatic ring will increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and/or resonance effects. libretexts.org Conversely, electron-donating groups will decrease the acidity. The magnitude of this effect is dependent on the nature and position of the substituent. For example, a nitro group in the para position of the phenoxy ring would be expected to have a stronger acidifying effect than one in the meta position due to its ability to delocalize the negative charge through resonance.

Reactivity of Aromatic Rings: The substituents also govern the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. The phenoxy ring, being substituted with a deactivating nitro group, will be less reactive towards electrophilic aromatic substitution. In contrast, the phenylacetic acid ring can be either activated or deactivated depending on the substituents it bears.

Table 2: Predicted pKa Values of Substituted Analogues Based on Electronic Effects

| Compound ID | Substituent on Phenoxy Ring | Substituent on Phenyl Ring | Predicted pKa Shift Relative to Parent |

|---|---|---|---|

| Parent | 3-NO₂ | H | - |

| C-1 | 4-NO₂ | H | Lower (More Acidic) |

| C-2 | 3-OCH₃ | H | Higher (Less Acidic) |

| D-1 | 3-NO₂ | 4-NO₂ | Lower (More Acidic) |

| D-2 | 3-NO₂ | 4-OCH₃ | Higher (Less Acidic) |

Applications of Derivatives in Advanced Organic Synthesis

While the parent compound may have its own specific applications, its derivatives are often designed to be versatile intermediates in the synthesis of more complex molecules. Phenylacetic acid and its derivatives are known building blocks for a variety of pharmaceuticals. mdpi.com

Derivatives of this compound can be envisioned as precursors for various synthetic transformations:

Heterocycle Synthesis: The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. This is a common strategy in the synthesis of biologically active compounds. wikipedia.org For example, the resulting amino group could be acylated and then cyclized to form lactams.

Cross-Coupling Reactions: The aromatic rings can be functionalized with halides (e.g., Br, I) to enable participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the facile construction of more complex biaryl or substituted aromatic systems.

Chiral Ligand Synthesis: The carboxylic acid and the benzylic position offer handles for the introduction of chirality. Resolution of the racemic acid or asymmetric synthesis can provide enantiomerically pure derivatives that could serve as chiral ligands in asymmetric catalysis.

The diverse functionalities present in the derivatives of this compound make them valuable tools for synthetic chemists in the construction of novel organic molecules with potential applications in medicine and materials science.

Role as Versatile Synthetic Intermediates and Building Blocks

No specific studies were identified that utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Research on analogous nitrophenylacetic acid derivatives suggests that such compounds can serve as precursors to heterocyclic systems and other pharmacologically relevant scaffolds. For example, (2-Nitrophenyl)acetic acid is a known precursor for the synthesis of various heterocycles. wikipedia.org Similarly, 2-nitro-4-substituted phenylacetic acids are recognized as important chemical intermediates. google.compatsnap.com Phenylacetic acid derivatives, in general, are considered valuable building blocks in the synthesis of a wide array of pharmaceuticals. mdpi.comwikipedia.org However, no such specific applications have been documented for this compound.

Development of Novel Protecting Group Strategies

There is no available research on the development or application of this compound in novel protecting group strategies. The presence of a nitro group on the phenyl ring is a feature of some protecting groups, particularly photolabile protecting groups like the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group. nih.govnih.govresearchgate.netgoogle.com These groups are designed to be cleaved under specific wavelengths of light, offering a controlled method of deprotection in complex syntheses. The ortho-nitrobenzyl moiety is particularly common in such applications. thieme-connect.de However, no literature specifically describes the use of the 2-(3-Nitrophenoxy)-2-phenylacetyl group for this purpose.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of aryloxy-phenylacetic acids is a well-established field, and these methods can be adapted and optimized for the specific preparation of 2-(3-Nitrophenoxy)-2-phenylacetic acid. A common approach involves the nucleophilic substitution of a phenoxide with a halo-phenylacetic acid derivative.

A plausible synthetic strategy could involve the reaction of 3-nitrophenate with a suitable 2-bromo-2-phenylacetic acid derivative. The efficiency of this reaction would likely be influenced by the choice of solvent, base, and reaction temperature. Future research could focus on exploring various reaction conditions to maximize the yield and purity of the final product. The use of phase-transfer catalysts could also be investigated to enhance the reaction rate and simplify the work-up procedure.

Furthermore, alternative synthetic routes, such as those employing transition metal-catalyzed cross-coupling reactions, could be explored. For instance, a palladium-catalyzed coupling of 3-nitrophenol (B1666305) with a 2-phenylacetic acid derivative bearing a suitable leaving group could offer a different pathway to the target molecule. The development of a multi-step synthesis sequence, potentially starting from more readily available precursors, could also be a valuable research endeavor, aiming for a cost-effective and scalable process.

Advanced Spectroscopic Studies for Deeper Structural Understanding

A thorough spectroscopic characterization is fundamental to confirming the structure and understanding the electronic properties of this compound. While no specific data exists for this compound, we can anticipate the expected spectral features based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both the phenyl and nitrophenoxy rings, as well as a characteristic singlet for the methine proton at the chiral center. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about the substitution pattern and the electronic environment of the rings.

¹³C NMR spectroscopy would complement the proton data, providing signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbon atoms of the aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. Prominent absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the symmetric and asymmetric stretches of the nitro group. The precise positions of these bands could offer insights into intramolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS): Mass spectrometry would be crucial for determining the molecular weight of the compound and for providing information about its fragmentation pattern. This data would serve as a definitive confirmation of the compound's identity.

Future research should focus on obtaining high-resolution NMR, IR, and mass spectra of the synthesized compound. Advanced techniques, such as 2D NMR (COSY, HSQC, HMBC), could be employed for unambiguous assignment of all proton and carbon signals, leading to a complete structural elucidation.

Integration of Computational and Experimental Approaches for Mechanistic Discovery

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, which can guide and complement experimental studies. For this compound, density functional theory (DFT) calculations could be employed to:

Predict Spectroscopic Data: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies could be compared with experimental data to validate the proposed structure.

Analyze Molecular Structure and Conformation: The preferred three-dimensional conformation of the molecule could be determined, and key geometric parameters such as bond lengths and angles could be calculated.

Investigate Electronic Properties: The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) could be calculated to understand the molecule's electronic structure and potential reactivity.

Model Reaction Mechanisms: Computational modeling could be used to investigate the mechanisms of potential synthetic routes, helping to identify transition states and intermediates and to rationalize the observed reaction outcomes.

By integrating these computational approaches with experimental findings, a deeper understanding of the structure, properties, and reactivity of this compound can be achieved.

Exploration of New Chemical Transformations and Synthetic Utilities

The presence of multiple functional groups—a carboxylic acid, an ether linkage, a nitro group, and two aromatic rings—makes this compound a versatile scaffold for further chemical transformations. Future research could explore a variety of reactions to generate novel derivatives with potentially interesting properties.

Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted into a range of derivatives, such as esters, amides, and acid chlorides. These transformations would allow for the introduction of diverse functional groups and the synthesis of a library of related compounds.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which could then be further functionalized. This would open up avenues for the synthesis of new classes of compounds, such as amino-aryloxy-phenylacetic acids and their derivatives.

Electrophilic Aromatic Substitution: The aromatic rings could be susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents. The regioselectivity of these reactions would be an interesting aspect to investigate.

Asymmetric Synthesis: Given the presence of a chiral center, the development of stereoselective syntheses to obtain enantiomerically pure forms of this compound would be a significant advancement. The biological activities of the individual enantiomers could then be explored.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(3-Nitrophenoxy)-2-phenylacetic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis can involve a multi-step approach:

Substitution Reaction : React 3-nitrophenol with a halogenated phenylacetic acid derivative under alkaline conditions to introduce the nitrophenoxy group. This mirrors methods used for similar intermediates, where nucleophilic aromatic substitution is employed (e.g., using K₂CO₃ or NaOH as a base in polar aprotic solvents like DMF) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product.

Optimization : Adjust reaction temperature (60–80°C), solvent choice, and stoichiometry to maximize yield. Monitor progress via TLC or HPLC.

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place away from oxidizing agents.

Q. How can spectroscopic techniques validate the structure of this compound?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to confirm the aromatic proton environment (e.g., nitrophenoxy group at δ 7.2–8.5 ppm) and carboxylic acid proton (δ ~12 ppm). Compare with published spectra of structurally analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (C₁₄H₁₁NO₅, expected [M+H]⁺ = 274.0715).

- FT-IR : Identify characteristic bands for nitro (1520–1350 cm⁻¹) and carboxylic acid groups (2500–3300 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

- Strategies :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to address disorder or thermal motion artifacts. Implement TWIN commands for twinned crystals .

- Visualization : ORTEP-III can model anisotropic displacement parameters and validate hydrogen-bonding networks .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure data consistency.

Q. What computational approaches predict the physicochemical properties of this compound, and how are they validated?

- Computational Methods :

- LogP/pKa Prediction : Use software like MarvinSuite or ACD/Labs to calculate partition coefficients (LogP ≈ 2.5) and acidity (pKa ~3.5 for the carboxylic group). Validate via shake-flask experiments or potentiometric titration .

- Solubility : Apply the Hansen solubility parameters to optimize solvent selection for crystallization.

- Molecular Dynamics (MD) : Simulate hydration free energy to assess bioavailability.

Q. What challenges arise in elucidating metabolic pathways, and which analytical methods address them?

- Challenges & Solutions :

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products). Compare fragmentation patterns with libraries .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates in in vitro hepatocyte assays.

- Data Integration : Combine NMR and HRMS data with enzymatic hydrolysis to differentiate conjugated vs. free metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.